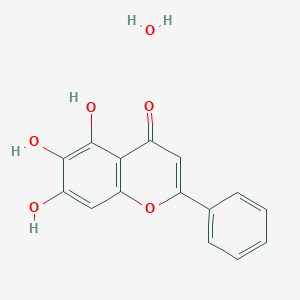

Baicalein monohydrate

Vue d'ensemble

Description

Baicalein monohydrate, also known as Baicalin, is a natural flavonoid extracted from the root of the Chinese herb Scutellaria baicalensis Georgi. It has been used in traditional Chinese medicine for thousands of years to treat a variety of ailments. Baicalein monohydrate has been studied extensively in recent years due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-tumor activities.

Applications De Recherche Scientifique

Anti-Cancer

Baicalein has shown significant potential in reducing the proliferation, migration, and invasion of lung cancer A549 and NCI-H1299 cells by downregulating the SMYD2/RPS7 signaling pathway . It can inhibit cancer-promoting mechanisms such as metastasis, angiogenesis, and inflammation without harming healthy cells .

Antibacterial

Baicalein has been reported to have antibacterial properties. It can be used to treat various bacterial infections, contributing to the field of antimicrobial therapy .

Mécanisme D'action

Target of Action

Baicalein monohydrate primarily targets several key proteins involved in various cellular processes. Among them, TP53, AKT1, ALB, CASP3, and HSP90AA1 have been recognized as core targets . These proteins play crucial roles in cell cycle regulation, apoptosis, and other cellular functions, making them important targets for baicalein’s therapeutic effects.

Mode of Action

Baicalein interacts with its targets to induce significant changes in cellular processes. It has been shown to induce cell cycle arrest and apoptosis , and suppress metastasis . It also inhibits nuclear factor-kappa B (NF-kB), a multifunctional transcriptional nuclear factor which is extensively involved in cancer development and progression .

Biochemical Pathways

Baicalein affects several biochemical pathways. It has been shown to scavenge intracellular reactive oxygen species (ROS) and inhibit H2O2-induced DNA damage . It also downregulates the ERK/p38/MAPK pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

Baicalein exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complicated metabolism . Its in vivo disposition can be affected by combinations with other herbs, and it can interact with co-administered drugs due to competition between metabolic enzymes and protein binding .

Result of Action

The molecular and cellular effects of baicalein’s action are profound. It has been shown to induce morphological changes, reduce colony formation, and inhibit cell proliferation in various cancer cells . It also exhibits robust anti-cancer effects, including the induction of apoptosis and cell cycle arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of baicalein. For instance, the presence of other herbs or drugs can affect its in vivo properties . Moreover, certain pathological conditions can also alter its pharmacokinetics .

Propriétés

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBMGZSFXMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baicalein monohydrate | |

CAS RN |

352000-07-8 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352000-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

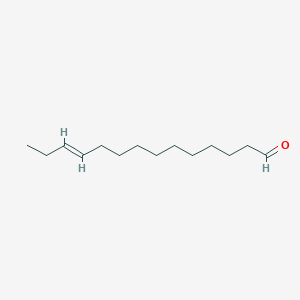

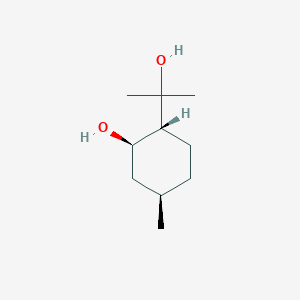

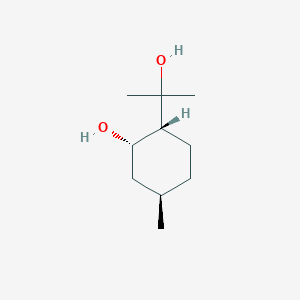

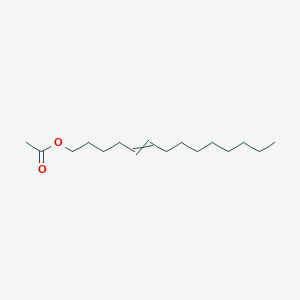

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

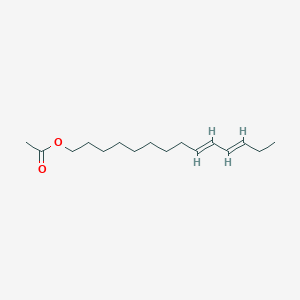

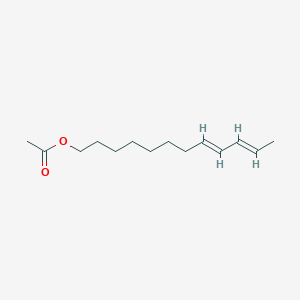

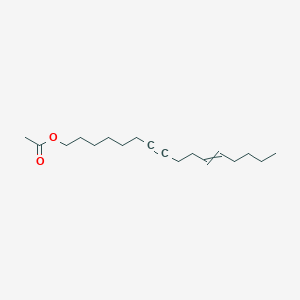

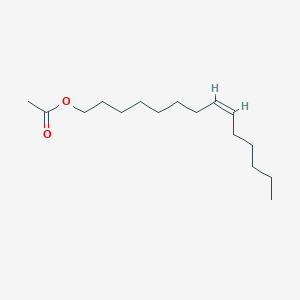

Feasible Synthetic Routes

Q & A

Q1: How does baicalein monohydrate exert its potential anti-cancer effects?

A1: The research suggests that baicalein monohydrate, along with baicalein and baicalein 6-O-glucoside, might exert anti-cancer effects by inhibiting the enzyme cyclooxygenase-2 (COX-2). [] COX-2 is often overexpressed in various cancers, including breast and ovarian cancers, and its inhibition is a known target for some anti-cancer therapies. The study employed molecular docking simulations, revealing that baicalein monohydrate demonstrates strong binding interactions with the active site of COX-2. [] This binding interaction is comparable to that of established drugs like ibuprofen (a COX-2 inhibitor) and olaparib (an anti-cancer agent). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.